molecular formula C16H16ClNO3 B5810790 2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B5810790
M. Wt: 305.75 g/mol
InChI Key: RGMPFHGRROZULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is a chemical compound that belongs to the family of benzamides. This compound is widely used in scientific research for its unique chemical properties and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its unique chemical properties. This compound has been shown to possess a wide range of therapeutic effects, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols when handling it in the lab.

Future Directions

There are many future directions for the study of 2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide. One potential direction is the investigation of its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Another potential direction is the study of its mechanism of action and its effects on various signaling pathways in the body. Additionally, this compound could be studied for its potential use in combination therapies for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological and psychiatric disorders. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for its study.

Synthesis Methods

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves the reaction of 2,5-dimethoxyaniline with 4-chloro-3-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide has been extensively used in scientific research for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and depression.

properties

IUPAC Name

2-chloro-N-(2,5-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-4-6-12(13(17)8-10)16(19)18-14-9-11(20-2)5-7-15(14)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPFHGRROZULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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